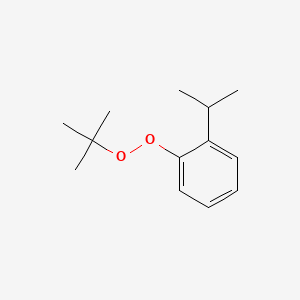
tert-Butyl isopropylphenyl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl isopropylphenyl peroxide is an organic peroxide compound with the molecular formula C13H20O2. It is known for its role as a radical initiator in various chemical reactions, particularly in polymerization processes. This compound is characterized by its peroxide functional group, which makes it highly reactive and useful in a range of industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl isopropylphenyl peroxide can be synthesized through the reaction of tert-butyl hydroperoxide with isopropylbenzene (cumene) in the presence of a catalyst. One common method involves the use of an acidic ion exchange resin as a catalyst, which facilitates the reaction under reflux conditions. The reaction mixture is then cooled, and the product is separated and purified .
Industrial Production Methods
In industrial settings, this compound is produced using a similar approach but on a larger scale. The process typically involves continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as acidic ion exchange resins, is preferred due to their reusability and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl isopropylphenyl peroxide primarily undergoes radical chain reactions due to the presence of the peroxide group. These reactions include:
Oxidation: The compound can act as an oxidizing agent, converting substrates into their oxidized forms.
Reduction: Under certain conditions, it can be reduced to form tert-butyl alcohol and isopropylbenzene.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: Such as azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Solvents: Aprotic solvents like dichloromethane and acetonitrile are often used to enhance reaction efficiency.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in oxidation reactions, the products may include alcohols, ketones, and epoxides .
Scientific Research Applications
tert-Butyl isopropylphenyl peroxide has a wide range of applications in scientific research, including:
Biology: The compound is employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Research into its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds is ongoing.
Mechanism of Action
The mechanism of action of tert-Butyl isopropylphenyl peroxide involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals initiate chain reactions by abstracting hydrogen atoms from substrates, leading to the formation of new radicals and propagation of the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl isopropylphenyl peroxide include:
Benzoyl peroxide: Another widely used radical initiator in polymerization reactions.
Di-tert-butyl peroxide: Known for its use in various oxidation reactions.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness
This compound is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the peroxide group. This combination allows it to be highly effective in initiating radical reactions while maintaining a relatively stable structure under various conditions .
Properties
CAS No. |
30580-75-7 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-tert-butylperoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C13H20O2/c1-10(2)11-8-6-7-9-12(11)14-15-13(3,4)5/h6-10H,1-5H3 |
InChI Key |
WVGXBYVKFQJQGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















